N-(5-Amino-2-methylphenyl)-3-butoxybenzamide

Description

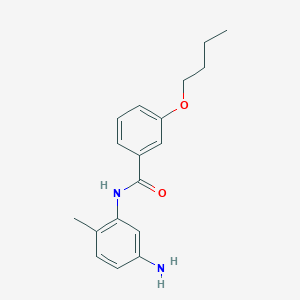

N-(5-Amino-2-methylphenyl)-3-butoxybenzamide is a benzamide derivative characterized by a 5-amino-2-methylphenyl group attached to a 3-butoxy-substituted benzamide backbone. Key structural features include:

- Aromatic amino group: The 5-amino substituent on the phenyl ring may enhance solubility and enable hydrogen bonding in biological systems.

- Butoxy side chain: The 3-butoxy group contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

- Benzamide core: The amide linkage offers stability and serves as a scaffold for interactions with biological targets.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-butoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-4-10-22-16-7-5-6-14(11-16)18(21)20-17-12-15(19)9-8-13(17)2/h5-9,11-12H,3-4,10,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFFOOWGVPGXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-butoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-butoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like alkoxides or halides under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-butoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-butoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences: Replaces the 5-amino-2-methylphenyl group with a 2-hydroxy-1,1-dimethylethyl moiety. Features a methyl group at the 3-position of the benzamide instead of butoxy.

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)benzohydrazide Derivatives (3a-3b)

- Structural Differences: Incorporates a benzimidazole ring and hydrazide linkage instead of a benzamide core. Lacks the amino and alkoxy substituents present in the target compound.

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)

- Structural Differences: Replaces the benzamide with a benzothiazole ring. Retains the 4-amino-3-methylphenyl group but lacks the alkoxy side chain.

- Functional Implications: Demonstrates potent antitumor activity via CYP1A1-mediated metabolism, forming inactive hydroxylated metabolites (e.g., 6-OH 203).

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Structural Differences: Substitutes the amino group with halogens (bromo, fluoro) and a methoxy group. Lacks the butoxy chain.

- The methoxy group may reduce metabolic stability compared to alkoxy chains .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- The butoxy chain could prolong half-life compared to shorter alkoxy or hydroxylated analogs (e.g., compound) due to reduced Phase I metabolism.

- Structure-Activity Relationships (SAR): Alkoxy Chain Length: Branched isobutoxy () may hinder target binding compared to linear butoxy due to steric effects. Amino Group Position: The 5-amino substituent in the target compound may enhance solubility and target affinity versus para-substituted analogs.

Biological Activity

N-(5-Amino-2-methylphenyl)-3-butoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, supported by empirical data.

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features a butoxy group attached to a benzamide moiety, which is known to influence its biological activity.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 264.34 g/mol

Antioxidant Activity

Research indicates that derivatives of N-(5-amino-2-methylphenyl) exhibit significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay has been utilized to assess the antioxidant capacity of these compounds. For instance, compounds derived from this structure showed good radical scavenging activity, with some achieving IC values comparable to standard antioxidants .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. In vitro studies revealed moderate activity against clinically isolated strains, suggesting potential for development as an antimicrobial agent. Compounds with similar structures have demonstrated a spectrum of activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Studies on related benzamide derivatives have shown inhibition of pro-inflammatory cytokines, indicating that this compound could possess similar properties .

Case Studies

Several case studies illustrate the biological applications of compounds related to this compound:

- Antioxidant Efficacy : A study conducted by Mohana and Mallesha (2011) synthesized a series of derivatives based on the 5-amino-2-methylphenyl structure and evaluated their antioxidant activities using DPPH assays. The results showed that certain derivatives exhibited strong antioxidant activity, highlighting their potential in preventing oxidative stress-related diseases .

- Antimicrobial Testing : In another investigation, various derivatives were tested against a panel of microbial strains. The findings indicated that several compounds demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .

- Anti-inflammatory Studies : Research has also focused on the anti-inflammatory properties of structurally similar compounds. These studies revealed that certain derivatives could inhibit the production of inflammatory mediators in vitro, supporting their potential use in managing inflammatory conditions .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.